molecular formula C8H9N3 B11923622 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11923622
M. Wt: 147.18 g/mol
InChI Key: MFYXPMUHZGGYBZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine involves the cyclization of appropriate precursors. For instance, a one-pot, three-component reaction involving 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil or 1,3-dimethyl-6-aminouracil in the presence of L-proline as an organocatalyst under reflux conditions can yield pyrrolo[3,2-d]pyrimidine derivatives . Another method involves the use of microwave-assisted synthesis, which has been shown to be an efficient approach for preparing pyrrolo[3,2-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include cyclopentylamine, diisopropylethylamine (DIPEA), and ethyl acetate . Reaction conditions may vary depending on the desired product, but typical conditions include room temperature reactions and the use of organic solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated or alkylated products.

Scientific Research Applications

2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C8H9N3/c1-5-3-7-8(10-5)4-9-6(2)11-7/h3-4,10H,1-2H3

InChI Key

MFYXPMUHZGGYBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC=C2N1)C

Origin of Product

United States

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